molecular formula C12H13N3O2 B11740537 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

Cat. No.: B11740537
M. Wt: 231.25 g/mol
InChI Key: AAROIHXNLWRQKW-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a benzoic acid derivative. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity. The benzoic acid moiety can enhance the compound’s binding affinity through additional interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is unique due to its specific aminomethyl linkage, which can influence its reactivity and binding properties. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-[[(1-methylpyrazol-3-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C12H13N3O2/c1-15-7-6-11(14-15)13-8-9-4-2-3-5-10(9)12(16)17/h2-7H,8H2,1H3,(H,13,14)(H,16,17)

InChI Key

AAROIHXNLWRQKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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